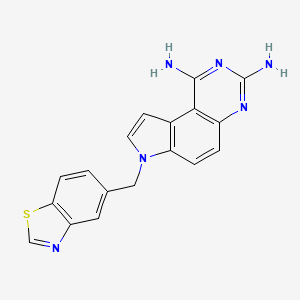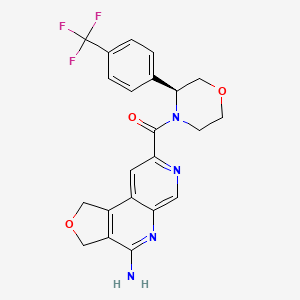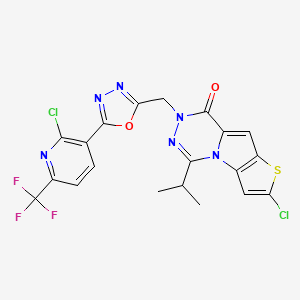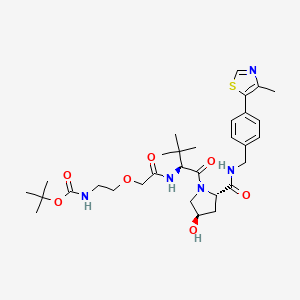
VH032-O-C2-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VH032-O-C2-NH-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting E3 ligases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VH032-O-C2-NH-Boc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) protecting group. The protecting group can be removed under acidic conditions, making the compound suitable for direct use in PROTAC synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research .
化学反応の分析
Types of Reactions
VH032-O-C2-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions
Substitution: The compound can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Acidic Conditions: Used for the removal of the Boc protecting group
Organic Solvents: Commonly used in the synthesis and purification processes
Major Products
The major products formed from these reactions include deprotected VH032 and various PROTAC molecules .
科学的研究の応用
VH032-O-C2-NH-Boc has a wide range of applications in scientific research, including:
作用機序
VH032-O-C2-NH-Boc exerts its effects by serving as a ligand for VHL proteins. It recruits these proteins to form PROTAC molecules, which then target specific proteins for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation .
類似化合物との比較
Similar Compounds
VH032: The parent compound of VH032-O-C2-NH-Boc
VH032-C2-NH-Boc: Another Boc-modified derivative of VH032
VH032-PEG2-NH-Boc: A PEG-modified derivative of VH032
Uniqueness
This compound is unique due to its specific modification with a Boc protecting group, which allows for controlled deprotection and direct use in PROTAC synthesis. This makes it a valuable intermediate in the development of targeted protein degradation therapies .
特性
分子式 |
C31H45N5O7S |
|---|---|
分子量 |
631.8 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45N5O7S/c1-19-25(44-18-34-19)21-10-8-20(9-11-21)15-33-27(39)23-14-22(37)16-36(23)28(40)26(30(2,3)4)35-24(38)17-42-13-12-32-29(41)43-31(5,6)7/h8-11,18,22-23,26,37H,12-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1 |
InChIキー |
ZRBKAUWSBIPISX-MVERNJQCSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
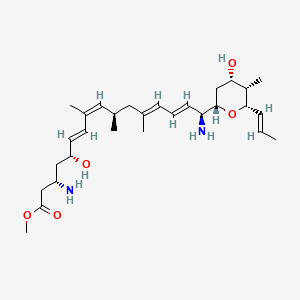
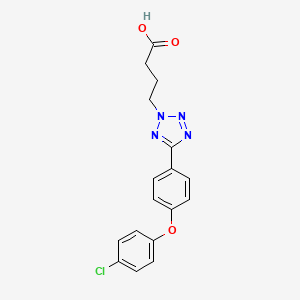
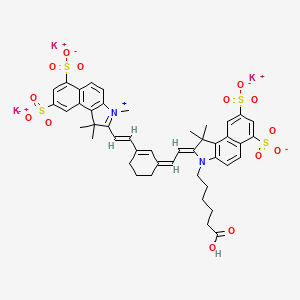
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
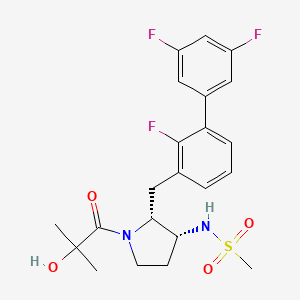
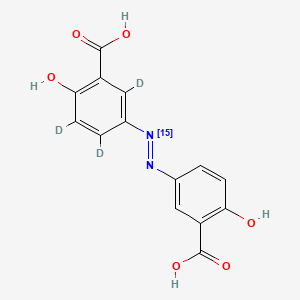
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
